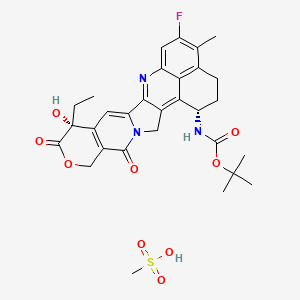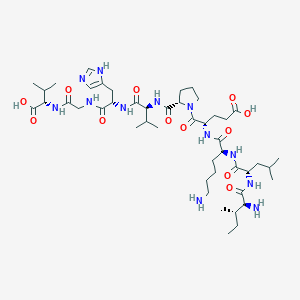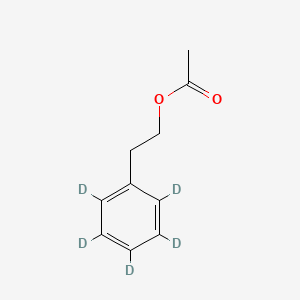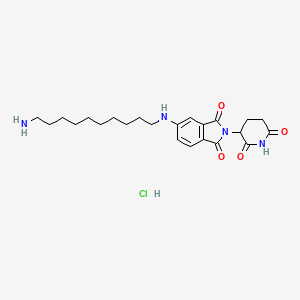
Pomalidomide-5-C10-NH2 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-5-C10-NH2 hydrochloride is a compound derived from Pomalidomide, which is known for its role as a cereblon (CRBN) ligand. This compound is primarily used in the recruitment of CRBN protein and can be connected to a protein ligand via a linker to form PROTAC (Proteolysis Targeting Chimeras) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C10-NH2 hydrochloride involves multiple steps. One method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . Another approach involves a continuous 3-4 step flow synthesis, which offers improved efficiency and safety for large-scale production .
Industrial Production Methods
Industrial production methods for this compound focus on achieving high purity and yield. The process is designed to be simple, cost-effective, and feasible for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-5-C10-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Coupling Reactions: Used to connect the compound to a protein ligand via a linker to form PROTAC
Common Reagents and Conditions
Common reagents used in these reactions include coupling agents and suitable solvents. The reaction conditions are typically controlled to ensure high yield and purity .
Major Products Formed
The major product formed from these reactions is the PROTAC molecule, which is used for targeted protein degradation .
Aplicaciones Científicas De Investigación
Pomalidomide-5-C10-NH2 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of PROTAC molecules.
Biology: Facilitates the recruitment of CRBN protein, which is crucial for protein degradation.
Medicine: Investigated for its potential in treating various diseases, including cancer.
Mecanismo De Acción
Pomalidomide-5-C10-NH2 hydrochloride exerts its effects by acting as a cereblon (CRBN) ligand. It facilitates the recruitment of CRBN protein, which is involved in the ubiquitination and subsequent degradation of target proteins. This mechanism is crucial for the formation of PROTAC molecules, which are used for targeted protein degradation .
Comparación Con Compuestos Similares
Similar Compounds
Pomalidomide: The parent compound, known for its immunomodulatory and antineoplastic activities.
Lenalidomide: Another thalidomide analogue with similar properties but different potency and applications.
Thalidomide: The original compound from which Pomalidomide and Lenalidomide are derived.
Uniqueness
Pomalidomide-5-C10-NH2 hydrochloride is unique due to its specific role as a CRBN ligand and its application in the synthesis of PROTAC molecules. This makes it a valuable tool in targeted protein degradation research .
Propiedades
Fórmula molecular |
C23H33ClN4O4 |
|---|---|
Peso molecular |
465.0 g/mol |
Nombre IUPAC |
5-(10-aminodecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H32N4O4.ClH/c24-13-7-5-3-1-2-4-6-8-14-25-16-9-10-17-18(15-16)23(31)27(22(17)30)19-11-12-20(28)26-21(19)29;/h9-10,15,19,25H,1-8,11-14,24H2,(H,26,28,29);1H |
Clave InChI |
DIKVPOWBHZTVTH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
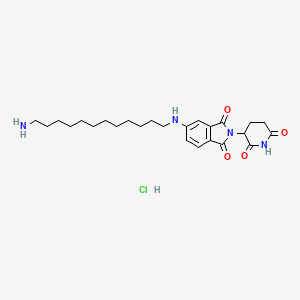
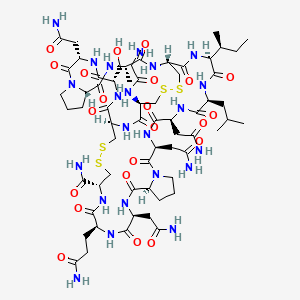
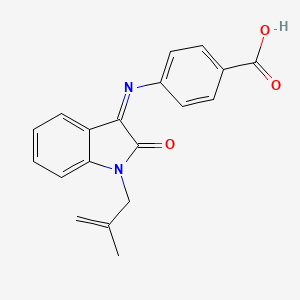

![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
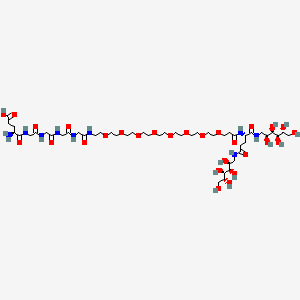
![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
